molecular formula C16H21NO5S B2505103 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1421505-64-7

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2505103
CAS No.: 1421505-64-7
M. Wt: 339.41
InChI Key: DOAICZKKBIPJNO-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a synthetic chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 2,5-dimethylfuran moiety, a heterocyclic structure studied for its role in biofuel production and as a metabolite in toxicological studies , linked to a 2-methoxybenzenesulfonamide group. Sulfonamide derivatives are well-known in scientific literature for exhibiting a wide spectrum of pharmacological activities, including antibacterial, antitumor, anti-carbonic anhydrase, diuretic, hypoglycemic, and antithyroid properties . They have also been used clinically as antimalarial agents and are investigated for their anti-convulsant and anti-inflammatory potential . The integration of these distinct pharmacophores makes this molecule a valuable candidate for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor signaling, and the development of novel therapeutic agents. Its primary research value lies in its potential as a lead compound for probing biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-10-13(12(2)22-11)14(18)8-9-17-23(19,20)16-7-5-4-6-15(16)21-3/h4-7,10,14,17-18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAICZKKBIPJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly its antibacterial properties. The unique structure of this compound, including the 2-methoxybenzenesulfonamide moiety and the 2,5-dimethylfuran substituent, suggests potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₅S
  • Molecular Weight : 317.38 g/mol

The structure can be depicted as:

N 3 2 5 dimethylfuran 3 yl 3 hydroxypropyl 2 methoxybenzenesulfonamide\text{N 3 2 5 dimethylfuran 3 yl 3 hydroxypropyl 2 methoxybenzenesulfonamide}

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through inhibition of bacterial folate synthesis. This compound likely exhibits similar mechanisms. Studies indicate that compounds in this class can effectively inhibit the growth of a variety of bacterial strains by targeting the dihydropteroate synthase enzyme, crucial for folate metabolism in bacteria .

Anti-inflammatory and Antioxidant Effects

The presence of the 2,5-dimethylfuran moiety may contribute additional biological activities such as anti-inflammatory and antioxidant effects. Research on related compounds has suggested that furan derivatives can modulate inflammatory pathways and scavenge free radicals, potentially leading to therapeutic applications in inflammatory diseases .

Melanin Production Modulation

Recent studies indicate that compounds similar to this compound may influence melanin production through pathways involving tyrosinase-related proteins. This could have implications for treating conditions like melanoma and hyperpigmentation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological efficacy.

Modification Effect on Activity Reference
Hydroxyl group additionIncreased antibacterial activity
Substitution at the furan positionEnhanced antioxidant properties
Alteration of sulfonamide groupVariability in antibacterial potency

Synthesis Methods

The synthesis of this compound can be approached through various methods. One effective method involves coupling the sulfonamide with the furan derivative under controlled conditions to achieve high yield and purity.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a related sulfonamide compound exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM.
  • Anti-inflammatory Activity : Another study investigated a similar furan derivative that showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related molecules, based on crystallographic, synthetic, and pharmacological evidence.

Structural Analogs with Furan and Sulfonamide Groups

Compound A : 5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide (CAS: 1421483-74-0)

  • Key Differences: Substituent: Replaces the 2-methoxybenzene group with a 5-chlorothiophene sulfonamide. Molecular Weight: 349.9 g/mol (vs. ~350–360 g/mol for the target compound, assuming similar substituents) .

Compound B : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate

  • Key Differences: Core Structure: Contains a pyrazole ring instead of a sulfonamide group. Crystal Packing: Exhibits R22(8) and R11(7) ring motifs stabilized by π-π and C–H···π interactions, suggesting divergent solid-state stability compared to sulfonamides .

Functional Analogs with Hydroxypropyl Linkers

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences: Functional Group: Benzamide replaces sulfonamide, reducing acidity (pKa ~10–12 for sulfonamides vs. ~15–17 for benzamides). Synthetic Route: Synthesized via benzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol, differing from sulfonamide coupling strategies .

Pharmacologically Relevant Sulfonamides

Compound D : N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

  • Bioactivity: Designed for kinase inhibition (implied by patent context), whereas the target compound’s biological activity remains uncharacterized in the provided evidence .

Data Tables

Table 1. Structural and Physicochemical Comparison

Property Target Compound Compound A (Thiophene Analog) Compound B (Pyrazole Derivative)
Molecular Formula C₁₇H₂₂N₂O₅S (estimated) C₁₃H₁₆ClNO₄S₂ C₁₃H₁₆N₂O₄
Molecular Weight ~360 g/mol 349.9 g/mol 280.3 g/mol
Key Functional Groups 2-Methoxybenzenesulfonamide, hydroxypropyl 5-Chlorothiophene sulfonamide Pyrazole, carbazate ester
Hydrogen Bond Donors 2 (NH, OH) 2 (NH, OH) 3 (NH, OH, pyrazole)

Research Findings and Implications

  • Structural Stability : The target compound’s hydroxypropyl and sulfonamide groups may favor hydrogen-bonded networks similar to Compound B but with distinct motifs due to sulfonamide’s stronger acidity .
  • Bioactivity Potential: Compared to Compound D’s kinase-targeting design, the target compound’s 2-methoxy group could modulate cytochrome P450 interactions or solubility in biological systems .
  • Synthetic Challenges : Unlike Compound C’s straightforward benzamide synthesis, sulfonamide coupling may require optimized conditions to avoid side reactions .

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